molecular formula C20H20N2O3S2 B6493541 N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1049832-01-0

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No. B6493541
CAS RN: 1049832-01-0
M. Wt: 400.5 g/mol
InChI Key: IGTAETSYQVSXPH-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, commonly referred to as NNTS, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of piperidine, a nitrogen-containing heterocyclic compound with a five-membered ring structure. NNTS is of particular interest due to its unique properties, such as its ability to act as a chiral catalyst and its potential as a drug target.

Scientific Research Applications

NNTS has been studied for its potential applications in a variety of scientific fields, such as organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, NNTS has been used as a chiral catalyst in the synthesis of a variety of organic compounds, such as amino acids and peptides. In biochemistry, NNTS has been used as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of the immune response. In the pharmaceutical field, NNTS has been studied as a potential drug target for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of NNTS is not yet fully understood, but it is believed to involve the inhibition of the enzyme PDE4. PDE4 is an enzyme involved in the regulation of the immune response, and its inhibition by NNTS is thought to reduce inflammation in the body. In addition, NNTS has also been shown to interact with other proteins involved in the regulation of the immune system, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
NNTS has been shown to have a variety of biochemical and physiological effects. In animal studies, NNTS has been shown to reduce inflammation, reduce the production of pro-inflammatory cytokines, and reduce the expression of genes involved in inflammation. In addition, NNTS has also been shown to reduce the production of nitric oxide, which is a free radical involved in the regulation of blood pressure. Furthermore, NNTS has been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress associated with certain diseases. Finally, NNTS has also been shown to reduce the expression of genes involved in cell death, suggesting that it may have a protective effect against certain types of cell death.

Advantages and Limitations for Lab Experiments

NNTS has many advantages as a research tool, including its availability, its low cost, and its ease of synthesis. In addition, NNTS is a stable compound that is not easily degraded, making it suitable for long-term storage. Furthermore, NNTS has a wide range of applications and is relatively non-toxic, making it suitable for use in laboratory experiments. However, NNTS does have some limitations, including its relatively low solubility in water and its relatively low potency.

Future Directions

The potential future directions for research on NNTS include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research could be conducted into the synthesis of other derivatives of NNTS, such as NNTS-2-carboxamide and NNTS-2-sulfonamide. Furthermore, further research could be conducted into the potential applications of NNTS in the field of drug discovery and development. Finally, further research could be conducted into the potential applications of NNTS in the fields of agriculture, materials science, and nanotechnology.

Synthesis Methods

NNTS can be synthesized through a multi-step process involving the reaction of piperidine with a thiophene-2-sulfonyl chloride, followed by reaction with naphthalene-1-sulfonyl chloride. The reaction of piperidine and the sulfonyl chlorides yields the desired product, NNTS, in a yield of up to 80%. The reaction can be carried out in a variety of solvents, such as acetonitrile, dimethylformamide, and dimethyl sulfoxide, and at temperatures ranging from 0-50°C.

properties

IUPAC Name

N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c23-20(21-17-10-5-8-15-7-1-2-9-16(15)17)18-11-3-4-13-22(18)27(24,25)19-12-6-14-26-19/h1-2,5-10,12,14,18H,3-4,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAETSYQVSXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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